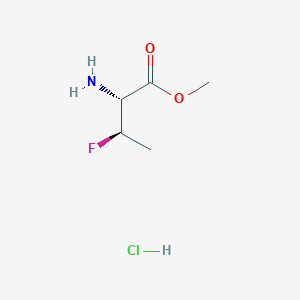![molecular formula C16H15FN2O4S B2747800 benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate CAS No. 2034544-13-1](/img/structure/B2747800.png)
benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate is a chemical compound distinguished by its unique structural configuration, which incorporates fluorine, methyl, and dioxidobenzo thiadiazole moieties. This compound holds potential for various applications in scientific research, spanning fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate involves a multi-step organic synthesis approach:
Starting Materials: : Benzyl chloride, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, and sodium acetate.
Reaction Conditions: : Typically, the reaction is carried out in anhydrous conditions with appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM), using catalysts like potassium carbonate (K2CO3) or sodium iodide (NaI).
Steps
Initial formation of the acetoxy intermediate.
Substitution reaction to introduce the benzyl group.
Final purification through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Employing continuous flow reactors and automated processes can enhance yield and purity while reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate can participate in several chemical reactions:
Oxidation: : The compound can undergo oxidation reactions to form various oxidative derivatives, often catalyzed by agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Selective reduction can target specific functional groups within the molecule, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The aromatic ring and ester functionalities are prone to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used
Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: : Potassium carbonate (K2CO3), sodium iodide (NaI).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure while introducing new functional groups.
Aplicaciones Científicas De Investigación
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate finds utility in multiple scientific research areas:
Chemistry
Synthesis of Derivatives: : Used as an intermediate in the synthesis of more complex organic molecules.
Reactivity Studies: : Helps in understanding reaction mechanisms and exploring new synthetic pathways.
Biology
Biological Activity: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmacological Research: : Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry
Material Science: : Applied in the creation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate exerts its effects is multifaceted, involving interactions at the molecular level:
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, altering biochemical pathways.
Signal Transduction: : Modulates signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2-(6-chloro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate: : Differing mainly by the halogen substituent (fluorine vs. chlorine).
Benzyl 2-(6-fluoro-3-ethylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate: : Differing by the alkyl group substituent (methyl vs. ethyl).
Propiedades
IUPAC Name |
benzyl 2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-18-14-8-7-13(17)9-15(14)19(24(18,21)22)10-16(20)23-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODGEHSBRHRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide](/img/structure/B2747721.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747722.png)

![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)
![3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2747727.png)


![[2-(3-Chlorophenoxy)phenyl]methyl acetate](/img/structure/B2747730.png)
![2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747733.png)
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2747734.png)
![1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2747735.png)


